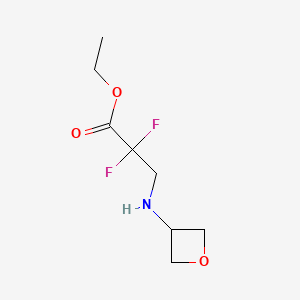
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate is a compound that features a unique combination of a difluorinated ethyl group and an oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via various cyclization strategies such as epoxide ring opening and ring closing .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The oxetane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the oxetane ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxetane ring .
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving oxetane-containing compounds.
Industry: It is utilized in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound also features a difluorinated ethyl group but has a different core structure involving a chromenyl group.
Methyl 2-(oxetan-3-ylidene)acetate: This compound contains an oxetane ring similar to ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate but differs in the substituents attached to the ring.
Uniqueness
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate is unique due to the combination of the oxetane ring and the difluorinated ethyl group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H13F2NO3 |
|---|---|
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3 |
Clé InChI |
YDJJZGNIHOIXAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CNC1COC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

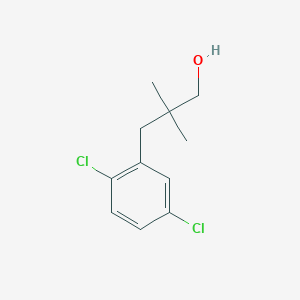
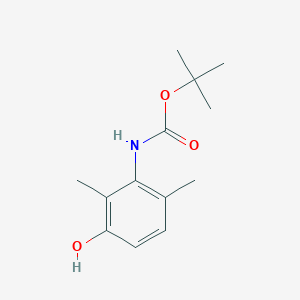


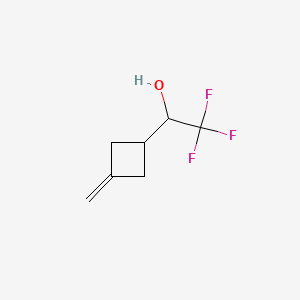
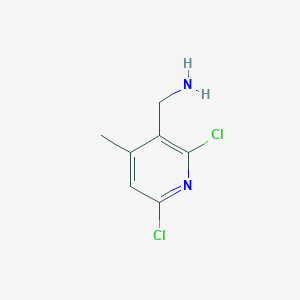
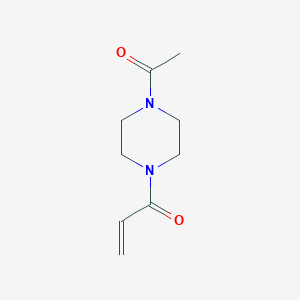
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
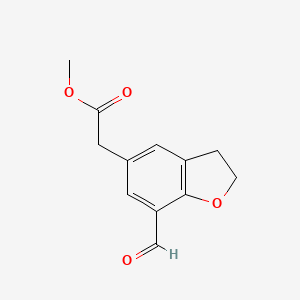
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)
